molecular formula C22H20BrN3O4 B11349125 5-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11349125
M. Wt: 470.3 g/mol
InChI Key: YIVPQARFALRUNO-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes bromophenyl and dimethoxyphenyl groups attached to a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and diketones under acidic or basic conditions.

    Introduction of Bromophenyl and Dimethoxyphenyl Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using brominated and methoxylated phenylboronic acids or halides.

    Final Functionalization: The final steps may involve further functionalization to introduce the desired substituents and optimize the compound’s properties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain substituents with others, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a suitable catalyst, such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce dehalogenated or demethylated products.

Scientific Research Applications

5-(3-BROMOPHENYL)-6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-BROMOPHENYL)-6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of bromophenyl and dimethoxyphenyl groups attached to a pyrrolopyrimidine core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C22H20BrN3O4

Molecular Weight

470.3 g/mol

IUPAC Name

5-(3-bromophenyl)-6-(2,4-dimethoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20BrN3O4/c1-24-17-12-26(16-9-8-15(29-3)11-18(16)30-4)20(13-6-5-7-14(23)10-13)19(17)21(27)25(2)22(24)28/h5-12H,1-4H3

InChI Key

YIVPQARFALRUNO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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